Clenproperol-d7

Description

Properties

IUPAC Name |

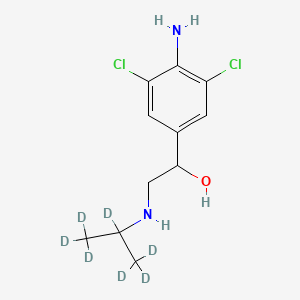

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUDZCJTCKCTQK-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746802 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-09-4 | |

| Record name | 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Clenproperol-d7: Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated β₂-adrenergic agonist, Clenproperol-d7. It covers its chemical structure, analytical methodologies for its quantification, and the biological signaling pathways associated with its non-deuterated counterpart, Clenproperol. This document is intended to serve as a valuable resource for researchers in pharmacology, analytical chemistry, and drug development.

Chemical Structure of Clenproperol and this compound

Clenproperol is a synthetic compound belonging to the class of β₂-adrenergic agonists. Its chemical structure is closely related to that of the more well-known compound, Clenbuterol. The core structure consists of a dichlorinated aniline ring linked to an ethanolamine side chain.

Clenproperol:

-

IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol

-

Molecular Formula: C₁₁H₁₆Cl₂N₂O

-

Canonical SMILES: CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

This compound: this compound is the isotopically labeled analog of Clenproperol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This substitution increases the molecular weight of the compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.

-

IUPAC Name: 1-(4-amino-3,5-dichlorophenyl)-2-{[1,1,1,3,3,3-hexadeuterio-2-(deuterio)propan-2-yl]amino}ethanol

-

Molecular Formula: C₁₁H₉D₇Cl₂N₂O

-

Canonical SMILES: [2H]C([2H])([2H])C([2H])(NCC(O)c1cc(Cl)c(N)c(Cl)c1)C([2H])([2H])[2H]

-

Mass Shift: M+7

The deuteration at the isopropyl group provides a stable isotopic label with minimal risk of deuterium-hydrogen exchange under typical analytical conditions.

Quantitative Analysis of Clenproperol using this compound

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of small molecules in complex matrices. This compound serves as an excellent internal standard for the determination of Clenproperol in biological samples such as plasma, urine, and tissue. The following table summarizes typical analytical parameters for the quantification of β₂-agonists using such methods.

| Parameter | Matrix | Method | Typical Value Range |

| Limit of Detection (LOD) | Bovine Meat | LC-MS/MS | 0.05 - 0.8 µg/kg |

| Limit of Quantification (LOQ) | Bovine Meat | LC-MS/MS | 0.2 - 2.5 µg/kg |

| Recovery | Bovine Meat | LC-MS/MS | 76.4 - 111.7% |

| Precision (%RSD) | Bovine Meat | LC-MS/MS | ≤ 22.9% |

| Decision Limit (CCα) | Milk, Yogurt, Sausage, Meat | HPLC-MS/MS | 0.21 - 0.49 ng/g |

| Detection Capability (CCβ) | Milk, Yogurt, Sausage, Meat | HPLC-MS/MS | 0.60 - 0.69 ng/g |

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature, a reported efficient synthesis utilizes deuterium isopropylamine as a labeled precursor. The general synthetic strategy would involve the reaction of a suitable epoxide precursor of the dichlorinated aniline moiety with deuterated isopropylamine (isopropylamine-d7).

A plausible synthetic workflow is outlined below:

Quantitative Analysis of Clenproperol by LC-MS/MS

The following protocol provides a general framework for the analysis of Clenproperol in a biological matrix using this compound as an internal standard.

Methodology Details:

-

Sample Preparation: The biological sample (e.g., 1 g of tissue) is homogenized.

-

Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.

-

Extraction: The analyte and internal standard are extracted from the matrix using a suitable organic solvent (e.g., ethyl acetate) under alkaline conditions.

-

Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC Separation: The cleaned extract is injected into a liquid chromatography system, typically with a C18 reversed-phase column, for separation of the analyte from other compounds. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is commonly used.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Clenproperol and this compound are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of Clenproperol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Clenproperol and a fixed concentration of this compound.

Biological Signaling Pathway

Clenproperol, like Clenbuterol, is a β₂-adrenergic agonist. These compounds exert their effects by binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses.

The following diagram illustrates the canonical β₂-adrenergic signaling pathway.

Pathway Description:

-

Ligand Binding: Clenproperol binds to the extracellular domain of the β₂-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit binds to and activates adenylate cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

Cellular Response: The active PKA catalytic subunits phosphorylate various downstream target proteins, leading to a cascade of cellular responses. In smooth muscle cells of the airways, this leads to relaxation and bronchodilation. In other tissues, it can stimulate processes like glycogenolysis and lipolysis.

Synthesis Pathways for Deuterated Clenproperol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core synthesis pathways for deuterated Clenproperol, a valuable internal standard for pharmacokinetic and metabolic studies. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document outlines the synthetic routes, experimental protocols, and characterization data for isotopically labeled Clenproperol.

Introduction

Clenproperol, a β2-adrenergic agonist, is a compound of interest in various fields of research. The use of its deuterated analogue as an internal standard is crucial for accurate quantification in complex biological matrices. Deuterium labeling offers a robust method for distinguishing the internal standard from the analyte of interest in mass spectrometric analyses, thereby improving the accuracy and precision of analytical methods. This guide focuses on the chemical synthesis of deuterated Clenproperol, providing detailed pathways and methodologies.

Synthesis of Deuterated Clenproperol (Clenproperol-d7)

The most common isotopologue of deuterated Clenproperol is this compound, where the seven hydrogen atoms of the isopropyl group are replaced with deuterium. The synthesis can be logically divided into two main stages:

-

Preparation of the key intermediate: Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.

-

Introduction of the deuterated moiety and final product formation: Reaction of the intermediate with deuterated isopropylamine and subsequent reduction.

A proposed reaction scheme is presented below, followed by detailed experimental protocols and data.

Proposed Synthesis Pathway

Commercial suppliers of Clenproperol-d7 analytical standard.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available Clenproperol-d7 analytical standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this internal standard for the quantitative analysis of Clenproperol and other related β-agonists.

Introduction

This compound is the deuterated isotopologue of Clenproperol, a β2-adrenergic agonist. Due to its structural similarity and distinct mass shift, this compound serves as an ideal internal standard for chromatographic and mass spectrometric analysis, ensuring accuracy and precision in quantifying Clenproperol in various biological and environmental matrices. Its use is critical in areas such as veterinary drug residue analysis, forensic toxicology, and pharmaceutical research.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as an analytical standard. The products are available in various formats, typically as a neat solid or in solution. The following table summarizes the key quantitative data from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Format | Concentration | Storage | Purity |

| LGC Standards | Clenproperol D7 | 1173021-09-4 | C₁₁D₇H₉Cl₂N₂O | 270.21 | Neat | - | 2-8°C | >95% (Indicated by RIVM datasheet) |

| Sigma-Aldrich | This compound VETRANAL® | 1173021-09-4 | C₁₁D₇H₉Cl₂N₂O | 270.21 | Neat | - | 2-8°C | Analytical Standard Grade |

| CRM LABSTANDARD | This compound solution | 1173021-09-4 | C₁₁D₇H₉Cl₂N₂O | 270.21 | Solution in Methanol | 100 mg/L, 1000 mg/L | Information not available | Certified Reference Material |

| HPC Standards | D7-Clenproperol | 1173021-09-4 | C₁₁D₇H₉Cl₂N₂O | 270.21 | Neat | - | Information not available | High-Purity |

| HPC Standards | D7-Clenproperol solution | 1173021-09-4 | C₁₁D₇H₉Cl₂N₂O | 270.21 | Solution in Acetonitrile | 100 µg/mL | Information not available | High-Purity |

Experimental Protocol: Analysis of β-Agonists in Bovine Urine using UPLC-MS/MS with this compound Internal Standard

The following is a representative experimental protocol synthesized from methodologies described in peer-reviewed literature for the determination of β-agonists in biological matrices. This compound is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

1. Materials and Reagents

-

This compound analytical standard

-

Reference standards of β-agonists of interest

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Molecularly Imprinted Polymer or mixed-mode cation exchange)

-

Bovine urine samples

2. Standard Solution Preparation

-

Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 100 µg/mL.

-

Internal Standard Working Solution: Dilute the stock solution with methanol:water (1:1, v/v) to a final concentration of 10 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank bovine urine with known concentrations of the target β-agonists and a constant concentration of the this compound internal standard working solution.

3. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes. Take a 5 mL aliquot of the supernatant and add 100 µL of the this compound internal standard working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 40% methanol in water to remove interferences.

-

Elution: Elute the analytes and the internal standard with 5 mL of 5% formic acid in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

4. UPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor at least two specific precursor-product ion transitions for each target analyte and for this compound.

-

5. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

Quantify the amount of each β-agonist in the samples using the linear regression equation derived from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of the internal standard method.

Caption: Analytical workflow for β-agonist determination.

Caption: Principle of the internal standard method.

Clenproperol-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clenproperol-d7, a deuterated analog of the β2-adrenergic agonist Clenproperol. This document summarizes its core physicochemical properties, details its mechanism of action through key signaling pathways, and provides comprehensive experimental protocols for its analysis and the investigation of its biological effects.

Core Compound Data

Quantitative data for this compound and its parent compound, Clenproperol, are summarized below for easy reference and comparison.

| Property | This compound | Clenproperol |

| CAS Number | 1173021-09-4[1][2] | 38339-11-6 |

| Molecular Formula | C₁₁H₉D₇Cl₂N₂O | C₁₁H₁₆Cl₂N₂O |

| Molecular Weight | 270.21 g/mol [1][2] | 263.16 g/mol |

Mechanism of Action: Signaling Pathways

Clenproperol, and by extension its deuterated form, primarily functions as a β2-adrenergic agonist.[1][2] Its effects are mediated through the activation of β2-adrenergic receptors, which triggers downstream intracellular signaling cascades. Two prominent pathways have been elucidated for the closely related and structurally similar compound, Clenbuterol.

β2-Adrenoceptor/cAMP/PKA/p-CREB Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like Clenproperol leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of various genes. This pathway is crucial for the anabolic and lipolytic effects observed with β2-adrenergic agonists.

Caption: β2-Adrenoceptor/cAMP/PKA/p-CREB Signaling Pathway.

Akt/eNOS/NO/Cx43 Signaling Pathway

In certain cell types, particularly in the cardiovascular system, β2-adrenergic receptor stimulation can also activate the Akt/eNOS signaling pathway. This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO, in turn, can influence the phosphorylation state of Connexin 43 (Cx43), a gap junction protein important for intercellular communication. This pathway is implicated in the cardioprotective effects of some β2-agonists.

Caption: Akt/eNOS/NO/Cx43 Signaling Pathway.

Experimental Protocols

Detailed methodologies for the detection of Clenproperol and the investigation of its associated signaling pathways are provided below.

Analysis of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the sensitive detection of Clenbuterol in urine, which can be adapted for this compound by adjusting the mass transitions.

1. Sample Preparation (Solid-Phase Extraction)

-

To 2 mL of urine, add 2 µL of an appropriate internal standard solution (e.g., Clenbuterol-d9).

-

Add 400 µL of 1 M hydrochloric acid.

-

Add 4 mL of methyl tert-butyl ether, vortex for 10 minutes, and centrifuge at 2500 rpm for 5 minutes.

-

Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a suitable base.

-

Perform a second liquid-liquid extraction with 4 mL of methyl tert-butyl ether.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | For this compound, precursor ion m/z 277.1. Product ions would need to be determined experimentally, but for Clenbuterol, they are typically 203.0 and 259.1. |

| Collision Energy | To be optimized for each transition. |

3. Experimental Workflow Diagram

Caption: LC-MS/MS Experimental Workflow.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for detecting the phosphorylation of key proteins like PKA, CREB, Akt, eNOS, and Cx43.

1. Sample Preparation

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis and Transfer

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-PKA, anti-phospho-CREB, anti-phospho-Akt, anti-phospho-eNOS, anti-phospho-Cx43, and their total protein counterparts) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method for the indirect measurement of NO production by quantifying nitrite, a stable and nonvolatile breakdown product of NO.

1. Sample Collection

-

Collect cell culture supernatant or tissue homogenates.

-

Deproteinize samples using a 10 kDa molecular weight cut-off spin filter if necessary.

2. Griess Assay Procedure

-

Prepare a nitrite standard curve.

-

In a 96-well plate, add 50 µL of sample or standard to each well.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples based on the standard curve.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Clenproperol-d7

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the deliberate substitution of hydrogen with deuterium to enhance a drug's metabolic profile has become an increasingly prevalent strategy. This guide delves into the critical quality attribute of isotopic purity for deuterated compounds, with a specific focus on Clenproperol-d7. While definitive regulatory thresholds for the isotopic purity of any single deuterated drug are not publicly enumerated, this document provides a comprehensive framework for understanding, determining, and controlling the isotopic composition of this compound, a crucial aspect for ensuring its safety, efficacy, and regulatory compliance.

The Imperative of Isotopic Purity

The therapeutic benefit of deuterated drugs stems from the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at specific sites within the molecule.[1] However, the synthesis of deuterated compounds is never absolute, resulting in a population of molecules with varying degrees of deuteration, known as isotopologues.[2] The presence of these isotopic impurities, even in small amounts, can significantly impact the drug's pharmacokinetic properties and potentially introduce toxic metabolites.[3] Therefore, rigorous characterization and control of the isotopic purity of this compound are paramount.

Understanding the Isotopologue Profile

It is a statistical reality that achieving 100% isotopic purity is practically impossible, especially when multiple deuterium atoms are incorporated.[2] The final product will inevitably be a mixture of isotopologues. For a compound like this compound, where seven deuterium atoms are intended to be present, the distribution of these isotopologues becomes a critical parameter to define and control.

Two key terms are often used in this context:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[2]

-

Species Abundance: This describes the percentage of each specific isotopologue (e.g., d6, d7, d5) within the final drug substance.[2]

Controlling the distribution of these molecular species is a non-negotiable aspect of developing and manufacturing deuterated active pharmaceutical ingredients (APIs), ensuring batch-to-batch consistency and meeting stringent regulatory expectations.[2]

Analytical Techniques for Determining Isotopic Purity

A combination of powerful analytical techniques is employed to measure and control the isotopologue distribution. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Technique | Information Provided | Key Considerations |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides highly precise measurement of the overall isotopic enrichment by comparing the signal of residual protons to a known internal standard.[2] Confirms the location of deuterium labels.[1] | Requires a more concentrated sample in a non-deuterated solvent.[1] |

| High-Resolution Mass Spectrometry (HRMS) | Determines the relative abundance of different isotopologues, allowing for the calculation of overall isotopic purity.[1][4] Can be coupled with liquid chromatography (LC-MS) for separation from other impurities.[5] | Requires high mass accuracy and resolution to differentiate between isotopologues.[6][7] |

Experimental Protocols

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-HRMS.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

-

Chromatographic Separation: Inject the sample onto a suitable Ultra-High-Performance Liquid Chromatography (UHPLC) system to separate the analyte of interest from any non-isotopic impurities.

-

Mass Spectrometric Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) capable of resolving the different isotopologues of Clenproperol.

-

Acquire full-scan mass spectra in positive electrospray ionization (ESI) mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0 to d7).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

-

The isotopic purity is typically reported as the percentage of the desired d7 isotopologue.

-

Protocol 2: Confirmation of Deuterium Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of NMR to confirm the specific locations of the deuterium atoms in the this compound molecule.

-

Sample Preparation: Prepare a concentrated solution of the this compound sample in a non-deuterated solvent (e.g., Chloroform-d is not suitable; use a protic solvent if necessary and possible).

-

¹H NMR Analysis:

-

Acquire a proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the successful incorporation of deuterium.

-

-

²H NMR Analysis:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the intended labeling sites provides direct evidence of the deuterium location.[1]

-

Visualizing the Workflow

The following diagrams illustrate the key concepts and workflows involved in the assessment of this compound isotopic purity.

Caption: Conceptual Workflow for Isotopic Purity Assessment of this compound.

Caption: Decision Pathway for the Evaluation of this compound Isotopic Purity.

Regulatory Considerations and Future Outlook

Regulatory agencies such as the FDA and EMA require a thorough understanding and characterization of all isotopic impurities in a deuterated drug product. While specific guidance on acceptable limits for isotopic purity is not prescribed, the expectation is for manufacturers to establish in-house specifications based on robust analytical data and to demonstrate consistency across batches.

The development of advanced analytical techniques will continue to refine the ability to characterize the isotopologue profiles of deuterated drugs with greater precision. As more deuterated compounds enter clinical development and reach the market, a clearer consensus on the regulatory requirements for isotopic purity is likely to emerge. For now, a rigorous, science-based approach to the characterization and control of this compound's isotopic composition is the surest path to regulatory success.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Clenproperol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Clenproperol-d7, a deuterated isotopologue of the β2-adrenergic agonist Clenproperol. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research findings and for the development of stable pharmaceutical formulations. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Conditions

This compound is generally stable when stored under the recommended conditions. However, like its non-deuterated counterpart, it is susceptible to degradation under certain environmental stresses. Adherence to proper storage and handling protocols is crucial to maintain the compound's integrity, purity, and isotopic enrichment.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on the physical form of the compound:

| Form | Temperature | Light and Moisture Protection | Additional Notes |

| Solid (Powder) | -20°C[1] | Store in a tightly sealed, light-resistant container in a dry, well-ventilated area.[1] | Keep away from direct sunlight.[1] |

| In Solvent | -80°C[1] | Use tightly sealed vials to prevent solvent evaporation and contamination. | Stock solutions stored below -20°C can be stable for several months.[2] |

| Short-term/Working Solutions | 2-8°C or 4°C[3][4] | Protect from light. | Recommended for analytical standards and solutions in active use. |

Incompatible Materials and Conditions to Avoid

To prevent degradation, avoid exposing this compound to the following:

-

Strong acids and alkalis: These can catalyze hydrolysis.[1]

-

Strong oxidizing and reducing agents: These can lead to chemical modification of the molecule.[1]

-

High temperatures and direct sunlight: These can accelerate degradation.[1]

-

Fire: Under fire conditions, the compound may decompose and emit toxic fumes.[1]

Quantitative Stability Data

While specific quantitative stability data for this compound from forced degradation studies is not extensively available in the public domain, the following table illustrates the expected format for such data. This table is based on typical stability-indicating assay results for related β-agonists and serves as a template for data presentation.

| Stress Condition | Duration | Temperature | % Assay of this compound (Illustrative) | % Degradation (Illustrative) | No. of Degradants |

| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 90.5% | 9.5% | 2 |

| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 88.2% | 11.8% | 3 |

| Oxidative (3% H₂O₂) | 24 hours | Room Temp. | 92.1% | 7.9% | 2 |

| Thermal (Solid State) | 48 hours | 80°C | 98.5% | 1.5% | 1 |

| Photolytic (UV Light) | 48 hours | Room Temp. | 94.3% | 5.7% | 1 |

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately assessing the degradation of this compound. The following protocols outline the methodologies for conducting forced degradation studies and for the analysis of stability samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to develop and validate a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation (Solid State): Keep a known amount of solid this compound powder in a petri dish at 80°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

-

Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

Stability-Indicating HPLC Method

Objective: To develop a quantitative method to separate and quantify this compound from its potential degradation products.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 245 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

GC-MS Analysis for Isotopic Stability and Purity

Objective: To confirm the structural integrity, isotopic enrichment, and purity of this compound after stability studies.

Sample Preparation: Derivatization of this compound may be required to improve its volatility for GC analysis.

GC-MS Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure good separation.

-

Mass Spectrometer: Operated in full scan mode to identify degradation products and in selected ion monitoring (SIM) mode for quantitative analysis.

Signaling Pathway and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Clenproperol is a β2-adrenergic agonist. Upon binding to the β2-adrenergic receptor, it initiates a signaling cascade that is crucial for its pharmacological effects.

Caption: β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Stability Testing Experimental Workflow

By adhering to the storage conditions and employing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this compound, leading to reliable experimental outcomes and the development of safe and effective pharmaceutical products.

References

Clenproperol-d7: A Technical Safety and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanistic action, and analytical considerations for Clenproperol-d7. This deuterated analog of Clenproperol is primarily used as an internal standard in analytical and forensic toxicology. Due to the limited specific data on the deuterated form, this guide incorporates information from its non-deuterated counterpart, Clenproperol, and the closely related and extensively studied compound, Clenbuterol, to provide a broader context for its safe handling and application.

Safety Data and Hazard Identification

The Safety Data Sheet (SDS) for this compound indicates several key hazard classifications and handling precautions. This information is crucial for ensuring laboratory safety and proper disposal.

GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards[1][2][3][4]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Irritation (Category 2): Causes skin irritation[2][3][4][5].

-

Serious Eye Irritation (Category 2): Causes serious eye irritation[2][3][4][5].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][3][5].

-

Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1173021-09-4 | [1][3][6][7] |

| Molecular Formula | C₁₁H₉D₇Cl₂N₂O | [1][6][8] |

| Molecular Weight | 270.21 g/mol | [1][3][6][7][8][9] |

| Appearance | White Solid | [2] |

| Storage Temperature | -20°C or 2-8°C | [2][3] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

| Precaution | Description | Reference |

| Safe Handling | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area and avoid dust formation. Do not eat, drink, or smoke when using this product. | [1] |

| Storage Conditions | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources. Recommended storage at -20°C as a powder or -80°C in solvent. | [1] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator (e.g., N95 dust mask) are recommended. | [1][3] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention. | [1] |

| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse. | [1] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. | [1][2] |

| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. | [1] |

Mechanism of Action: A Beta-2 Adrenergic Agonist

Clenproperol is a β2-adrenergic agonist[6][8][10]. As a deuterated analog, this compound is expected to have the same mechanism of action. Beta-2 adrenergic agonists like the closely related Clenbuterol exert their effects by binding to and activating beta-2 adrenergic receptors[11][12]. This interaction initiates a signaling cascade that leads to various physiological responses.

The binding of a β2-agonist to its receptor stimulates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP)[11][12]. The rise in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the relaxation of smooth muscle tissues, particularly in the bronchioles[11]. This bronchodilatory effect is the basis for the therapeutic use of compounds like Clenbuterol in asthma treatment[11][12][13][14].

Beyond the respiratory system, beta-2 adrenergic agonists can also promote protein synthesis and inhibit protein breakdown in skeletal muscles, leading to muscle growth[11]. This anabolic effect has led to the illicit use of these compounds as performance-enhancing drugs in sports and as growth promoters in livestock[10][11][14].

Figure 1: Simplified signaling pathway of a beta-2 adrenergic agonist.

Metabolism

Specific metabolic studies on this compound are not extensively documented. However, research on the metabolism of the closely related Clenbuterol in rats and cattle provides valuable insights. The primary metabolic pathways for Clenbuterol involve N-dealkylation, N-oxidation, and sulfate conjugation[15].

A significant metabolic route for Clenbuterol is the formation of (hydroxyamino)clenbuterol through N-oxidation[16]. In rats, urine is the major excretion pathway for Clenbuterol and its metabolites[15][16][17]. Studies with rat liver microsomes have shown that clenbuterol hydroxylamine is a major metabolite[16][17][18]. In bovine liver microsomes, another observed biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid[18].

Figure 2: Major metabolic pathways of Clenbuterol.

Experimental Protocols: Analytical Detection

This compound is primarily used as an internal standard for the quantitative analysis of Clenproperol and other beta-agonists in biological samples[3]. The analytical methods employed are highly sensitive and typically involve chromatographic separation coupled with mass spectrometric detection[14].

Sample Preparation

A general workflow for the extraction of beta-agonists from biological matrices such as urine or muscle tissue is outlined below.

-

Sample Collection: Collect the biological sample (e.g., urine, tissue homogenate).

-

Internal Standard Spiking: Add a known amount of this compound to the sample.

-

Hydrolysis (for conjugated metabolites): Enzymatic hydrolysis is often performed to deconjugate metabolites.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extraction with an organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to isolate the analytes of interest.

-

-

Derivatization (optional): To improve chromatographic properties and detection sensitivity.

-

Analysis: The extracted and prepared sample is then analyzed by a suitable analytical instrument.

Figure 3: General experimental workflow for the analysis of beta-agonists.

Instrumentation

The most common analytical technique for the detection and quantification of Clenproperol and its deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analytes from the sample matrix.

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Toxicological Information

Conclusion

This compound is a valuable tool for analytical and forensic applications, particularly as an internal standard for the quantification of Clenproperol. While specific in-depth toxicological and metabolic data for the deuterated form are limited, information from its non-deuterated counterpart and the closely related Clenbuterol provides a strong basis for its safe handling, understanding of its mechanism of action, and its analytical detection. Researchers and laboratory personnel should adhere to the safety precautions outlined in the available Safety Data Sheets to minimize risks. Further research into the specific properties of this compound would be beneficial to provide a more complete profile of this compound.

References

- 1. This compound|1173021-09-4|MSDS [dcchemicals.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound VETRANAL , analytical standard 1173021-09-4 [sigmaaldrich.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Clenproperol | C11H16Cl2N2O | CID 217246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. Clenproperol D7 | CAS 1173021-09-4 | LGC Standards [lgcstandards.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. rivm.nl [rivm.nl]

- 10. usbio.net [usbio.net]

- 11. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 12. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of clenbuterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of Clenproperol: A Technical Guide to its β2-Adrenergic Agonist Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Clenproperol as a β2-adrenergic agonist. While specific quantitative pharmacological data for Clenproperol is limited in publicly available literature, this document extrapolates its mechanism based on the well-established action of its close structural analog, Clenbuterol, and the broader class of β2-adrenergic agonists.

Executive Summary

Clenproperol is a β2-adrenergic agonist, a class of compounds that selectively activate β2-adrenergic receptors. This activation triggers a cascade of intracellular signaling events, primarily mediated by the Gs-protein pathway, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The physiological and pharmacological effects of Clenproperol are a direct consequence of PKA-mediated phosphorylation of various downstream target proteins. This guide will dissect the signaling pathways, present available comparative data, and detail the experimental protocols used to characterize such compounds.

Core Mechanism of Action: The β2-Adrenergic Signaling Cascade

The principal mechanism of action for Clenproperol, like other β2-adrenergic agonists, involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

The Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Upon binding of Clenproperol to the β2-adrenergic receptor, the receptor undergoes a conformational change that facilitates its coupling to the stimulatory G-protein (Gs). This interaction prompts the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP).[1]

cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, a holoenzyme consisting of two regulatory and two catalytic subunits, releases its catalytic subunits upon cAMP binding. These active catalytic subunits then phosphorylate a multitude of downstream effector proteins on serine and threonine residues, leading to the ultimate physiological responses.[2]

Alternative Signaling Pathways

Recent research has unveiled that β2-adrenergic receptor signaling is more complex than the canonical pathway alone.

-

Coupling to Gi Proteins: Under certain conditions, such as after PKA-mediated phosphorylation, the β2-adrenergic receptor can switch its coupling from Gs to the inhibitory G-protein (Gi). The activated Gαi subunit inhibits adenylyl cyclase, creating a negative feedback loop that can attenuate the signaling cascade.

-

β-Arrestin-Mediated Signaling: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein-mediated signaling by sterically hindering the G-protein coupling but also initiates a distinct wave of signaling by acting as a scaffold for other signaling molecules, such as MAP kinases (e.g., ERK1/2).

Quantitative Pharmacological Data

Direct quantitative data for Clenproperol is scarce in the reviewed literature. However, data for the closely related and well-studied compound, Clenbuterol, provides valuable insights into the expected pharmacological profile.

| Parameter | Agonist | Value | Species/Tissue | Reference |

| Potency (relative) | Clenbuterol | ~10 times more potent than Salbutamol (by weight) | Human (inhaled) | [3] |

| Efficacy | Clenbuterol | Partial Agonist | - | [4] |

| Receptor Binding | Clenbuterol | High affinity and selectivity for β2 receptors | - | [1][5] |

Note: The potency and efficacy of a β2-agonist can vary depending on the tissue and the specific response being measured.

Experimental Protocols

The characterization of β2-adrenergic agonists like Clenproperol involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound for the β2-adrenergic receptor.

Objective: To quantify the interaction between Clenproperol and the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing a high density of β2-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with high affinity for the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Unlabeled Clenproperol at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Clenproperol in the assay buffer.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The receptors and bound ligand are retained on the filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Clenproperol concentration. The IC50 value (the concentration of Clenproperol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate the production of cAMP.

Objective: To determine the potency (EC50) and efficacy of Clenproperol in activating the adenylyl cyclase pathway.

Materials:

-

Intact cells or cell membranes expressing β2-adrenergic receptors.

-

Clenproperol at various concentrations.

-

ATP.

-

Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay).

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of intact cells or cell membranes.

-

Incubation: Incubate the cells/membranes with varying concentrations of Clenproperol in the presence of ATP and a phosphodiesterase inhibitor.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 10-30 minutes) by adding a stop solution (e.g., acid or by heating).

-

cAMP Quantification: Measure the amount of cAMP produced using a commercially available detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Clenproperol concentration. The EC50 value (the concentration of Clenproperol that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression analysis of the dose-response curve.

Conclusion

Clenproperol exerts its effects as a β2-adrenergic agonist primarily through the activation of the Gs-adenylyl cyclase-cAMP signaling cascade. While specific quantitative data for Clenproperol remains to be fully elucidated in the public domain, the established pharmacology of the closely related compound Clenbuterol provides a strong framework for understanding its molecular interactions and downstream cellular effects. The experimental protocols detailed herein represent the standard methodologies for the comprehensive characterization of novel β2-adrenergic agonists, enabling the determination of their binding affinity, potency, and efficacy. Further research is warranted to delineate the precise quantitative pharmacological profile of Clenproperol and to explore the potential nuances of its engagement with alternative β2-adrenergic receptor signaling pathways.

References

- 1. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A comparison between inhaled clenbuterol and salbutamol in chronic bronchitis with reversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Regulatory Status of Clenproperol in Veterinary Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clenproperol is a beta-2 adrenergic agonist that, like its close analogue Clenbuterol, is subject to stringent regulatory control in veterinary medicine. This technical guide provides an in-depth analysis of the regulatory landscape governing beta-agonists, with a primary focus on Clenbuterol as a representative compound due to the limited public information specifically on Clenproperol. There is no evidence to suggest that Clenproperol is an approved veterinary drug in major regulatory jurisdictions such as the European Union or the United States. Its inclusion in analytical screening programs for illegal residues indicates that it is treated as a banned substance for use in food-producing animals. This guide will detail the existing regulatory frameworks, the pharmacological basis for their classification, available quantitative data such as Maximum Residue Limits (MRLs) for Clenbuterol, and representative experimental protocols for the detection of these compounds.

Introduction to Beta-Adrenergic Agonists in Veterinary Medicine

Beta-adrenergic agonists are a class of drugs that bind to and activate beta-adrenergic receptors, mimicking the effects of endogenous catecholamines like adrenaline and noradrenaline. In veterinary medicine, beta-2 adrenergic agonists have legitimate, albeit limited, therapeutic applications. Their primary approved use is as bronchodilators for the treatment of respiratory conditions in horses and, in some regions, for tocolysis (relaxation of the uterus) in cattle.[1][2][3]

However, at higher doses, these compounds can induce a significant repartitioning effect, promoting an increase in muscle mass and a decrease in fat deposition.[4] This has led to their illicit use as growth promoters in livestock, a practice that is widely banned due to concerns about potential adverse effects on animal welfare and human health from the consumption of residues in meat.[2][5][6]

Regulatory Landscape and the Status of Clenproperol

The regulatory status of beta-agonists in veterinary medicine is harmonized in many parts of the world, with a general prohibition on their use for growth promotion in food-producing animals.

European Union

In the European Union, the use of beta-agonists as growth promoters in livestock is prohibited under Council Directive 96/22/EC.[2][5] The therapeutic use of certain beta-agonists is permitted under strict veterinary supervision. For instance, Clenbuterol is approved for bronchodilation in horses and calves and for tocolysis in cows.[1][2][3]

There is no indication that Clenproperol has received marketing authorization for any veterinary use within the EU. Its name frequently appears in lists of substances for which analytical methods are developed to screen for illegal use, reinforcing its status as an unapproved substance.[3]

United States

The U.S. Food and Drug Administration (FDA) also prohibits the use of most beta-agonists for growth promotion. While certain beta-agonists like ractopamine and zilpaterol have been approved as feed additives to increase lean meat production in specific species under strict guidelines, Clenbuterol is not approved for this purpose.[7][8][9] The FDA has a zero-tolerance policy for Clenbuterol residues in meat from animals intended for human consumption, except for any potential residues resulting from approved therapeutic use in horses, which are not typically food animals in the U.S.[6]

Similar to the EU, there is no evidence of Clenproperol being an approved veterinary drug in the United States. Its presence in screening panels for banned substances suggests it is considered an illegal compound.

Pharmacology and Signaling Pathway

Beta-2 adrenergic agonists exert their effects by binding to beta-2 adrenergic receptors, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to various physiological responses.

Mechanism of Action

The binding of a beta-2 agonist like Clenproperol or Clenbuterol to its receptor leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of the drug, such as smooth muscle relaxation (bronchodilation) and increased protein synthesis in skeletal muscle.[10][11]

Signaling Pathway Diagram

Quantitative Data: Maximum Residue Limits (MRLs)

Due to the lack of approval for Clenproperol, there are no established MRLs for this compound. MRLs are the maximum concentrations of residues of a veterinary medicine that are legally permitted in foodstuffs of animal origin.[12][13][14] The following tables summarize the MRLs for Clenbuterol in the European Union, which are conditional on its approved therapeutic uses.[3][15][16]

Table 1: Clenbuterol MRLs in Bovine Tissues (EU)

| Tissue | MRL (µg/kg) |

| Muscle | 0.1 |

| Liver | 0.5 |

| Kidney | 0.5 |

| Fat | 0.1 |

| Milk | 0.05 |

Table 2: Clenbuterol MRLs in Equine Tissues (EU)

| Tissue | MRL (µg/kg) |

| Muscle | 0.1 |

| Liver | 0.5 |

| Kidney | 0.5 |

| Fat | 0.1 |

Experimental Protocols and Workflows

The detection of Clenproperol and other beta-agonists in animal-derived matrices is crucial for enforcing regulations. Various analytical methods have been developed for this purpose, typically involving chromatographic separation coupled with mass spectrometric detection.[17][18][19][20][21]

Representative Protocol: LC-MS/MS Analysis of Beta-Agonists in Animal Tissue

This protocol provides a general methodology for the determination of beta-agonist residues, including Clenproperol, in animal tissues.

1. Sample Preparation:

- Homogenize 5g of tissue (e.g., liver, muscle).

- Add an internal standard solution (e.g., a deuterated analogue of the analyte).

- Perform enzymatic hydrolysis (e.g., using β-glucuronidase/aryl sulfatase) to release conjugated forms of the analytes.

- Adjust the pH to alkaline conditions (e.g., pH 9-10).

2. Extraction:

- Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).

- Alternatively, use solid-phase extraction (SPE) with a cartridge appropriate for basic compounds (e.g., a mixed-mode cation exchange cartridge).

3. Clean-up:

- If using LLE, the organic phase is evaporated to dryness and reconstituted in a suitable solvent.

- If using SPE, the analytes are eluted from the cartridge, and the eluate is evaporated and reconstituted.

4. Instrumental Analysis:

- Inject the reconstituted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

- Chromatographic Conditions: Use a reverse-phase C18 column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

- Mass Spectrometric Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Workflow Diagram

Conclusion and Implications

The regulatory status of Clenproperol in veterinary medicine is best understood within the broader context of the strict controls placed on beta-adrenergic agonists. The absence of any marketing authorizations, coupled with its inclusion in screening programs for illicit substances, strongly indicates that Clenproperol is not permitted for use in food-producing animals in major jurisdictions. For researchers and drug development professionals, this implies that any work with Clenproperol should be conducted with a clear understanding of its illegal status in the food chain.

Future research in this area could focus on the development of more rapid and sensitive detection methods for a wider range of beta-agonists, including Clenproperol, to aid in regulatory enforcement. Furthermore, understanding the comparative pharmacology and toxicology of different beta-agonists is essential for a comprehensive risk assessment and for the development of safer therapeutic alternatives where needed. Professionals in the field must remain vigilant of the evolving regulatory landscape and the potential for misuse of such compounds in animal production.

References

- 1. researchgate.net [researchgate.net]

- 2. madbarn.com [madbarn.com]

- 3. fera.co.uk [fera.co.uk]

- 4. Clenbuterol: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta agonists - AGES [ages.at]

- 6. Illegal use of beta-adrenergic agonists in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lawreview.vermontlaw.edu [lawreview.vermontlaw.edu]

- 8. meatscience.org [meatscience.org]

- 9. Beta-agonists: What are they and should I be concerned? | Announce | University of Nebraska-Lincoln [newsroom.unl.edu]

- 10. Beta2 -adrenergic agonist clenbuterol increases energy expenditure and fat oxidation, and induces mTOR phosphorylation in skeletal muscle of young healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clenbuterol Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Maximum Residue Limits (MRLs) for veterinary medicinal products | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 14. BVL - Maximum Residue Limits [bvl.bund.de]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]

- 17. Clenbuterol residue analysis by HPLC-HPTLC in urine and animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Clenproperol in Biological Matrices using Clenproperol-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clenproperol in biological matrices such as plasma and urine. To ensure the highest level of accuracy and precision, this protocol employs a stable isotope-labeled internal standard, Clenproperol-d7. The use of a deuterated internal standard is a cornerstone of modern bioanalysis, effectively compensating for variability in sample preparation and matrix effects.[1] This method is ideal for applications in pharmaceutical research, drug development, and toxicology studies.

Introduction

Clenproperol is a β2-adrenergic agonist. Due to its potential for misuse, sensitive and reliable methods for its quantification in biological fluids are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the primary analytical technique for the determination of compounds like clenproperol due to its high selectivity, sensitivity, and speed, eliminating the need for time-consuming derivatization steps often required in gas chromatography-mass spectrometry (GC-MS) methods.[2]

The core principle of this method is the use of isotope dilution mass spectrometry (IDMS), where a known quantity of a stable isotope-labeled version of the analyte (this compound) is added to the sample at the beginning of the sample preparation process.[1] Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the analytical workflow, including extraction efficiency, potential degradation, and ionization efficiency in the mass spectrometer.[1] This ratiometric measurement leads to more accurate and precise results.

Experimental Protocols

Materials and Reagents

-

Clenproperol analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

-

Biological matrix (e.g., plasma, urine)

Standard and Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of clenproperol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the clenproperol stock solution with a methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with the same methanol/water mixture to a fixed concentration (e.g., 100 ng/mL).

-

Sample Spiking: To an aliquot of the biological matrix (e.g., 1 mL of plasma or urine), add a precise volume of the this compound internal standard spiking solution. For calibration standards, add the appropriate clenproperol working standard solution. For quality control (QC) samples, spike with known concentrations of clenproperol.

Sample Extraction (Solid-Phase Extraction - SPE)

-

Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing 5% ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of clenproperol from matrix components (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of specific and sensitive MRM transitions is critical for method performance. The following are suggested transitions based on the known fragmentation of similar compounds. These should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Clenproperol | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] |

Note: The exact m/z values for clenproperol and its deuterated analog need to be determined by direct infusion of the standards into the mass spectrometer. For the structurally similar clenbuterol, common transitions are m/z 277.1 → 203.0 and 277.1 → 259.1.[1][3] For Clenbuterol-d9, a transition of m/z 286.1 → 203.9 has been reported.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for clenproperol using this compound as an internal standard. The values are representative and based on methods for similar beta-agonists.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Concentration Range | 0.1 - 100 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| LLOQ | 0.1 | 85 - 115% | < 20% |

| Low | 0.3 | 85 - 115% | < 15% |

| Mid | 10 | 85 - 115% | < 15% |

| High | 80 | 85 - 115% | < 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 80% |

| Matrix Effect | 85 - 115% |

Mandatory Visualization